3-Phenoxyphenylboronic acid
Overview
Description
3-Phenoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a phenyl group substituted with a phenoxy group at the third position and a boronic acid functional group
Mechanism of Action
Target of Action
3-Phenoxyphenylboronic acid, also known as (3-phenoxyphenyl)boronic Acid, is a boronic acid derivative. The primary target of this compound is Cocaine Esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . This enzyme plays a crucial role in the metabolism of certain compounds.
Mode of Action
They have open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property might influence the interaction of this compound with its target enzyme, potentially altering its function.
Biochemical Pathways
It is known that phenylboronic acids, a class to which this compound belongs, are used as inhibitors of serine protease and kinase enzymes, which increase the growth, progression, and metastasis of tumor cells . Therefore, it is plausible that this compound might affect similar biochemical pathways.
Pharmacokinetics
It is known that the bioavailability of phenolic compounds is influenced by several factors, including their metabolic processes
Result of Action
Given its potential role as an inhibitor of certain enzymes, it might alter the function of these enzymes, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of boronic acids . Additionally, the presence of other compounds in the environment might also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyphenylboronic acid typically involves the reaction of phenylboronic acid with phenol derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the phenylboronic acid and the phenoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenoxyphenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenylboronic acid derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
3-Phenoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential as a molecular probe in biological systems, particularly in the detection of saccharides and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the phenoxy group, making it less versatile in certain applications.
4-Phenoxyphenylboronic acid: Similar structure but with the phenoxy group at the fourth position, which can affect its reactivity and applications.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of a phenoxy group, leading to different chemical properties.
Uniqueness: 3-Phenoxyphenylboronic acid is unique due to the presence of the phenoxy group at the third position, which enhances its reactivity and potential applications in various fields. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(3-phenoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQWMNOCSRRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436018 | |
Record name | 3-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-66-2 | |
Record name | 3-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-phenoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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